Molecular Weight Differential and Its Impact on Chromatographic Retention and Crystallinity vs. 3-Hydroxy Analog (CAS 439944-71-5)
The target compound (CAS 841259-39-0) has a molecular weight of 316.35 g/mol (C₁₇H₂₀N₂O₄), which is 90.12 Da heavier than its direct deprotected analog Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS 439944-71-5, MW 226.23 g/mol, C₁₀H₁₄N₂O₄) . This 39.8% increase in molecular mass is attributable to the benzyl protecting group (C₇H₇, nominal mass 91 Da) at the isoxazole 3-position. The target compound is a crystalline solid with a defined melting point of 51–53 °C, whereas the 3-hydroxy analog lacks a published discrete melting point in accessible technical datasheets . The benzyloxy modification eliminates the hydrogen-bond donor capacity of the 3-OH group (reducing HBD count from 1 to 0), which alters both reversed-phase HPLC retention (predicted increase in logP of approximately 2.2–2.8 units) and normal-phase chromatographic behavior during purification .
| Evidence Dimension | Molecular weight, hydrogen-bond donor count, and melting point |
|---|---|
| Target Compound Data | MW = 316.35 g/mol; HBD count = 0; mp = 51–53 °C; predicted density = 1.216 g/cm³ |
| Comparator Or Baseline | CAS 439944-71-5: MW = 226.23 g/mol; HBD count = 1; mp = not discretely reported in accessible datasheets |
| Quantified Difference | ΔMW = +90.12 Da (+39.8%); ΔHBD = –1; target is a crystalline solid with an experimentally measured mp of 51–53 °C |
| Conditions | Physicochemical data from ChemicalBook and ChemSpider entries; mp measured by vendor QC |
Why This Matters
The higher MW and crystalline nature of the benzyl-protected intermediate facilitate gravimetric handling, improve shelf stability, and enable predictable chromatographic purification—critical factors when procuring intermediates for multi-gram scale synthesis where the deprotected analog may be hygroscopic or amorphous.
